REACTION_CXSMILES
|
FC(F)(F)C(NC1C=CC(C#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=CC=1)=O.I[C:22]1[CH:23]=[C:24]([N+:28]([O-:30])=[O:29])[CH:25]=[CH:26][CH:27]=1>>[N+:28]([C:24]1[CH:23]=[C:22]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])[CH:27]=[CH:26][CH:25]=1)([O-:30])=[O:29]
|
Name
|
Intermediate 39
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=CC=C(C=C1)C#CCCCCO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
C11H12NO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C#CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |